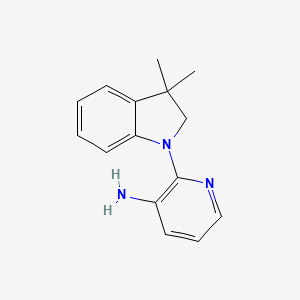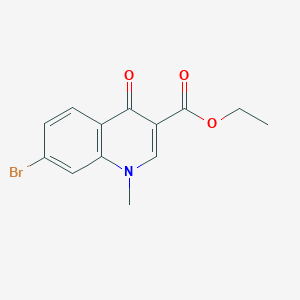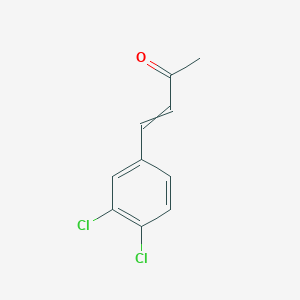
3-(2-iodoethyl)-5-methoxybenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-iodoethyl)-5-methoxybenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of the iodoethyl and methoxy groups on the benzofuran ring makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iodoethyl)-5-methoxybenzofuran typically involves the iodination of a suitable precursor. One common method is the reaction of 5-methoxy-1-benzofuran with 2-iodoethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-iodoethyl)-5-methoxybenzofuran can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The iodoethyl group can be reduced to an ethyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 3-(2-iodoethyl)-5-formyl-1-benzofuran.
Reduction: Formation of 3-(2-ethyl)-5-methoxy-1-benzofuran.
Substitution: Formation of 3-(2-substituted)-5-methoxy-1-benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-iodoethyl)-5-methoxybenzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(2-iodoethyl)-5-methoxybenzofuran involves its interaction with specific molecular targets. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or the disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Iodoethyl)-1-benzofuran: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-1-benzofuran: Lacks the iodoethyl group, making it less reactive in substitution reactions.
3-(2-Bromoethyl)-5-methoxy-1-benzofuran: Similar structure but with a bromine atom instead of iodine, which may influence its reactivity and applications.
Uniqueness
3-(2-iodoethyl)-5-methoxybenzofuran is unique due to the presence of both the iodoethyl and methoxy groups, which confer distinct chemical properties and biological activities. The iodine atom provides a site for radiolabeling, making it useful in imaging studies, while the methoxy group enhances its solubility and stability.
Eigenschaften
CAS-Nummer |
796851-93-9 |
|---|---|
Molekularformel |
C11H11IO2 |
Molekulargewicht |
302.11 g/mol |
IUPAC-Name |
3-(2-iodoethyl)-5-methoxy-1-benzofuran |
InChI |
InChI=1S/C11H11IO2/c1-13-9-2-3-11-10(6-9)8(4-5-12)7-14-11/h2-3,6-7H,4-5H2,1H3 |
InChI-Schlüssel |
PXDKXYPETXYSMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC=C2CCI |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(Phenoxymethyl)-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-7-one](/img/structure/B8748633.png)








![6-Ethyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B8748699.png)




